molecular formula C9H15ClO3S B2731588 (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride CAS No. 2309463-22-5

(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride

Cat. No.: B2731588
CAS No.: 2309463-22-5
M. Wt: 238.73
InChI Key: GCUJVJFDBISCIB-UHFFFAOYSA-N
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Description

(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride: is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The unique bicyclic structure of this compound, combined with the presence of a sulfonyl chloride group, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride typically involves the reaction of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Acts as a protecting group for alcohols and amines in multi-step organic synthesis.

Biology and Medicine:

  • Employed in the development of enzyme inhibitors and other biologically active molecules.
  • Used in the synthesis of compounds with potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Serves as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The bicyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions it undergoes.

Comparison with Similar Compounds

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis. It is less sterically hindered compared to (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride.

    Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride that is commonly used as a reagent in organic synthesis.

Uniqueness:

  • The unique bicyclic structure of this compound provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.
  • Compared to simpler sulfonyl chlorides like tosyl chloride and mesyl chloride, this compound offers additional steric hindrance, which can be advantageous in certain synthetic applications.

Properties

IUPAC Name

(5-methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c1-8-3-2-4-9(5-8,6-13-8)7-14(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUJVJFDBISCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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